molecular formula C13H20N2O3S B7716648 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide CAS No. 643002-81-7

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide

Cat. No.: B7716648
CAS No.: 643002-81-7
M. Wt: 284.38 g/mol
InChI Key: IGYNRQIBRDJJKT-UHFFFAOYSA-N
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Description

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide is an organic compound with a complex structure that includes a sulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common route starts with the sulfonation of 4-isobutylbenzenesulfonamide, followed by a coupling reaction with 3-bromopropanamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}-N-[4-(trifluoromethyl)phenyl]propanamide
  • N-(2-methoxyphenyl)-3-{4-[(2-methylpropyl)sulfamoyl]phenyl}propanamide

Uniqueness

3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide is unique due to its specific structural features, such as the combination of a sulfamoyl group with a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(2)9-15-19(17,18)12-6-3-11(4-7-12)5-8-13(14)16/h3-4,6-7,10,15H,5,8-9H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYNRQIBRDJJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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